![molecular formula C16H17N3O3 B2885130 (2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide CAS No. 2380195-80-0](/img/structure/B2885130.png)

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

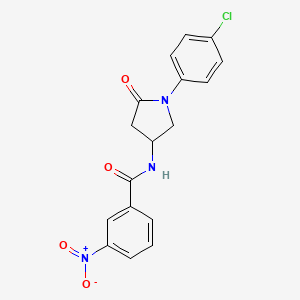

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide, also known as MQFA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

科学的研究の応用

Cyclization Procedures for Tetrahydroisoquinolines

Cyclization techniques are crucial in the synthesis of tetrahydroisoquinolines, a compound class with significant chemical and pharmaceutical importance. The work by Maryanoff and Rebarchak (1992) illustrates the use of N-acyliminium cyclization for producing 3-arylisoquinolines, demonstrating a method to circumvent complications associated with classical cyclization procedures. This approach yields tetrahydroisoquinolines with good to excellent efficiency, highlighting a valuable strategy for synthesizing complex organic structures (Maryanoff & Rebarchak, 1992).

Synthesis of Methoxylated Tetrahydroisoquinoliniums

Methoxylated tetrahydroisoquinoliniums, derived from compounds like N-methyl-laudanosine and N-methyl-noscapine, have been synthesized and evaluated for their binding affinity to apamin-sensitive binding sites. This research by Graulich et al. (2006) underscores the potential of these compounds in the development of therapeutic agents targeting Ca2+-activated K+ channels. Their findings suggest that specific structural modifications can enhance affinity, providing insights into ligand design for neurological applications (Graulich et al., 2006).

Asymmetric Syntheses of Hancock Alkaloids

The asymmetric synthesis of Hancock alkaloids, which are based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, has been delineated by Davies et al. (2018). This synthesis route involves conjugate addition and intramolecular Buchwald-Hartwig coupling, leading to the formation of compounds like (-)-cuspareine and (-)-galipinine. Such syntheses are crucial for generating natural product analogs with potential pharmaceutical applications, providing a foundation for the development of new therapeutic agents (Davies et al., 2018).

特性

IUPAC Name |

2-methoxy-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-17-14(20)8-5-9-18-16(21)12-10-15(22-2)19-13-7-4-3-6-11(12)13/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,21)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANJOSJWERUNIT-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)

![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)